Siramesin-Fumarsäure-Salz

Übersicht

Beschreibung

Siramesine fumarate is a small molecule drug that acts as a sigma receptor agonist, specifically targeting the sigma-2 receptor subtype. It was initially developed by H. Lundbeck A/S for the treatment of anxiety and depression. its development was discontinued after clinical trials showed a lack of efficacy in humans . Despite this, siramesine fumarate has shown potential in various scientific research applications, particularly in the fields of oncology and neuroscience .

Wissenschaftliche Forschungsanwendungen

Onkologie: Siramesin hat vielversprechende Antikrebswirkungen gezeigt. Es induziert die Permeabilisierung der Lysosomenmembran, was zum Zelltod in Krebszellen führt.

Neurowissenschaft: Siramesin ist ein potenter Sigma-2-Rezeptor-Agonist und wurde in Tiermodellen auf seine anxiolytischen und antidepressiven Wirkungen untersucht.

Antifungalaktivität: Jüngste Studien haben Siramesin als neuartiges Antimykotikum identifiziert, das gegen Candida-Spezies und Biofilmbildung wirksam ist.

5. Wirkmechanismus

Siramesin übt seine Wirkungen hauptsächlich durch seine Wirkung auf Sigma-2-Rezeptoren aus. Die Bindung von Siramesin an diese Rezeptoren führt zur Permeabilisierung der Lysosomenmembran, was zur Freisetzung von Cathepsinen und anschließendem Zelltod führt. Dieser Mechanismus ist besonders relevant für seine Antikrebsaktivität, wo es Apoptose in Krebszellen induziert . Darüber hinaus moduliert Siramesin die Produktion von reaktiven Sauerstoffspezies und das mitochondriale Membranpotential, was zu seinen zytotoxischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Siramesine Fumarate Salt primarily targets the σ2 receptor . The σ2 receptor is a subtype of the sigma receptor, which is involved in various cellular processes, including cell proliferation and differentiation, and the modulation of neurotransmission .

Mode of Action

Siramesine is a blood-brain barrier penetrant , selective and potent σ2 receptor agonist . It interacts with its target, the σ2 receptor, and exhibits potent and very long-lasting anxiolytic effects . Additionally, siramesine is a lysosome-destabilizing agent that causes lysosomal cell death in various immortalized and cancer cell lines .

Biochemical Pathways

Siramesine’s interaction with the σ2 receptor and its lysosome-destabilizing activity affect several biochemical pathways. This lysosomotropic agent stimulates mitochondrial membrane potential (MMP) reduction and the production of reactive oxygen species (ROS) . It also disrupts the degradation of autophagy substrates, providing a potential mechanism for its action on glucose uptake .

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Siramesine’s action include the destabilization of lysosomes and mitochondria, leading to cell death . In cancer cells, this can result in the induction of ferroptosis . Moreover, Siramesine has been shown to produce anxiolytic effects without inducing sedation or impairing motor coordination .

Action Environment

Given that siramesine is a blood-brain barrier penetrant , it can be inferred that its action and efficacy may be influenced by factors such as the integrity of the blood-brain barrier and the physiological environment of the brain.

Biochemische Analyse

Biochemical Properties

Siramesine Fumarate Salt interacts with sigma-2 receptors, a class of proteins that are involved in lipid transport and cell proliferation . The interaction between Siramesine Fumarate Salt and sigma-2 receptors is characterized by high affinity and selectivity .

Cellular Effects

Siramesine Fumarate Salt has profound effects on cellular processes. It influences cell function by destabilizing lysosomes, leading to lysosomal cell death . This effect is particularly pronounced in immortalized and cancer cell lines .

Molecular Mechanism

At the molecular level, Siramesine Fumarate Salt exerts its effects by binding to sigma-2 receptors . This binding interaction triggers a cascade of events that ultimately lead to the destabilization of lysosomes and induction of cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Siramesine Fumarate Salt have been observed to be potent and long-lasting

Dosage Effects in Animal Models

The effects of Siramesine Fumarate Salt in animal models vary with dosage. While specific dosage effects are not mentioned in the available literature, it is known that Siramesine Fumarate Salt exhibits potent anxiolytic effects in rodents .

Vorbereitungsmethoden

The synthesis of siramesine fumarate involves several steps, starting with the preparation of the core structure, which includes a spiro[2-benzofuran-1,4’-piperidine] moiety. The synthetic route typically involves the following steps:

Formation of the indole derivative: This step involves the reaction of 4-fluorophenylhydrazine with an appropriate ketone to form the indole ring.

Attachment of the butyl chain: The indole derivative is then reacted with a butyl halide to introduce the butyl chain.

Formation of the spiro compound: The butylated indole is then reacted with a benzofuran derivative to form the spiro compound.

Formation of the fumarate salt: Finally, the spiro compound is reacted with fumaric acid to form the fumarate salt.

Analyse Chemischer Reaktionen

Siramesin-Fumarat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Siramesin kann Oxidationsreaktionen eingehen, insbesondere am Indol-Ring, was zur Bildung verschiedener oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten, die im Molekül vorhanden sind.

Substitution: Das Fluoratom am Phenylring kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Siramesin-Fumarat ist in seiner hohen Selektivität für Sigma-2-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:

Haloperidol: Ein Sigma-Rezeptor-Ligand mit geringerer Selektivität für Sigma-2-Rezeptoren.

Clemastin-Fumarat: Ein weiterer Sigma-Rezeptor-Ligand mit unterschiedlichen pharmakologischen Eigenschaften.

FTY720: Eine Verbindung mit lysosomen-destabilisierenden Eigenschaften ähnlich wie Siramesin.

Im Vergleich zu diesen Verbindungen machen die hohe Selektivität von Siramesin für Sigma-2-Rezeptoren und seine starken lysosomen-destabilisierenden Wirkungen es zu einer einzigartigen und wertvollen Verbindung für die Forschung in der Onkologie und Neurowissenschaft.

Biologische Aktivität

Siramesine fumarate salt is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. Originally developed by H. Lundbeck A/S, this compound acts primarily as a sigma-2 (σ2) receptor agonist, which has implications for various biological processes, including apoptosis in cancer cells and modulation of cholesterol metabolism. This article presents a detailed overview of the biological activity of siramesine fumarate salt, supported by research findings, case studies, and data tables.

Siramesine functions as a σ2 receptor agonist, which is implicated in the regulation of cellular processes such as apoptosis and cholesterol homeostasis. The σ2 receptor is known to be involved in the modulation of lysosomal function and membrane stability, which are critical for cell survival and proliferation.

Cholesterol Metabolism

Research indicates that activation of the σ2 receptor by siramesine influences cholesterol metabolism. Specifically, it has been shown to alter the uptake of cholesterol by modulating key proteins involved in lipid metabolism. This effect could have significant implications for diseases associated with dysregulated cholesterol levels .

Anticancer Activity

Siramesine has been investigated for its anticancer properties, particularly its ability to induce cell death in various cancer cell lines.

In Vitro Studies

- Glioma Cell Lines : Siramesine demonstrated cytotoxic effects on glioma cell lines in vitro. It compromised lysosomal integrity, leading to cell death as evidenced by reduced acridine orange staining. Co-treatment with caspase and cathepsin inhibitors suggested that different pathways may be involved in siramesine-induced cell death .

- Spheroid Cultures : In studies involving patient-derived spheroid cultures, siramesine reduced secondary spheroid formation and inhibited tumor cell migration. However, these effects were not replicated in more complex models such as organotypic brain slice cultures or xenograft models .

- Comparison with Other Agents : Siramesine was found to be more potent than other σ2 active compounds like haloperidol in inducing apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Glioblastoma : A study involving glioblastoma cells showed that treatment with siramesine led to significant reductions in cell viability and migration capabilities. The drug's mechanism involved lysosomal destabilization, which is crucial for the therapeutic approach against aggressive tumors .

- Combination Therapies : Siramesine has been explored in combination with other chemotherapeutics like doxorubicin and etoposide, showing potential synergistic effects that enhance overall efficacy against cancer cells .

Eigenschaften

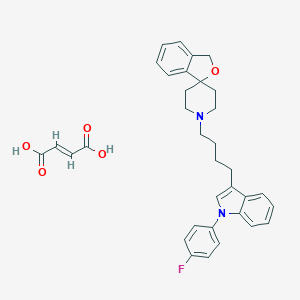

IUPAC Name |

(E)-but-2-enedioic acid;1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN2O.C4H4O4/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;5-3(6)1-2-4(7)8/h1-4,8-15,21H,5-7,16-20,22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONJQLKJOYOVBE-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.